molecular formula C15H13F6N5 B4016266 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine

2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine

Cat. No.: B4016266
M. Wt: 377.29 g/mol
InChI Key: IZCRBOJSXSMDMX-UHFFFAOYSA-N
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Description

2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine is a complex organic compound featuring a pyrimidine ring substituted with trifluoromethyl groups and a guanidine moiety attached to a dimethylphenyl group

Properties

IUPAC Name

2-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N5/c1-7-3-4-9(8(2)5-7)23-12(22)26-13-24-10(14(16,17)18)6-11(25-13)15(19,20)21/h3-6H,1-2H3,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCRBOJSXSMDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced guanidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine is unique due to its combination of a pyrimidine ring with trifluoromethyl groups and a guanidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine
Reactant of Route 2
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine

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